2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
Description
2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C11H10N2O2S2 |
|---|---|
Molecular Weight |
266.3g/mol |
IUPAC Name |
2-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-4-2-3-5-8(7)10(15)12-13-9(14)6-17-11(13)16/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
BEJRBARECMNMAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can be achieved through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is found to be the optimal reaction medium for this synthesis, aligning with green chemistry principles . The reaction conditions typically involve mild temperatures and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and minimizing hazardous chemicals, are likely to be employed to ensure safety and sustainability in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of combinatorial libraries of rhodanine derivatives.
Medicine: It is being studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it valuable in industrial applications, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Comparison
Compared to similar compounds, 2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide stands out due to its unique thiazolidinone structure, which imparts distinct biological activities and chemical reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
